molecular formula C19H18N4O2 B2633231 1-(4-Ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941998-13-6

1-(4-Ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2633231
CAS No.: 941998-13-6
M. Wt: 334.379
InChI Key: WPNOTTLZNPRNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-ethylphenyl group at position 1 and a 1,2,4-oxadiazole ring bearing a pyridin-4-yl moiety at position 2. The ethyl group on the phenyl ring enhances lipophilicity, which may influence membrane permeability and bioavailability.

Properties

IUPAC Name

1-(4-ethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-13-3-5-16(6-4-13)23-12-15(11-17(23)24)19-21-18(22-25-19)14-7-9-20-10-8-14/h3-10,15H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNOTTLZNPRNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (commonly referred to as compound X) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of compound X is characterized by the presence of a pyrrolidinone ring, an ethylphenyl group, and a pyridinyl-substituted oxadiazole moiety. This unique combination is hypothesized to contribute to its diverse biological effects.

Anticancer Activity

Recent studies have demonstrated that compound X exhibits significant anticancer properties. In vitro assays showed that it effectively inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the range of 0.12–0.76 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Compound X

Cell LineIC50 (µM)Reference
MCF-70.12
A5490.76
A27800.11

The mechanism of action appears to involve the induction of apoptosis via the activation of caspase pathways, specifically caspase-3 . Furthermore, molecular docking studies suggest that compound X interacts favorably with estrogen receptors, similar to established drugs like Tamoxifen .

Antioxidant Activity

Compound X also displays notable antioxidant properties. In assays measuring lipid peroxidation inhibition, it demonstrated effective scavenging activity against reactive oxygen species (ROS). The antioxidant capacity was quantified using the DPPH assay, where lower EC50 values indicated stronger activity .

Table 2: Antioxidant Activity of Compound X

Assay TypeEC50 (µM)Reference
DPPH Scavenging5.6
TBARS Assay0.65

Case Studies

Several case studies have highlighted the efficacy of compound X in preclinical models:

  • Breast Cancer Model : In a study involving MCF-7 xenografts in mice, treatment with compound X resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
  • Lung Cancer Study : Another study evaluated the effects of compound X on A549 cell proliferation in vitro and found that it inhibited cell cycle progression at the G0/G1 phase, suggesting a mechanism that disrupts cell division .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound shares structural homology with several analogs, differing primarily in substituents on the phenyl and oxadiazole rings. Key analogs include:

Compound Name Substituent on Phenyl (Position 1) Oxadiazole Substituent (Position 3) Molecular Formula Molecular Weight CAS Number
1-(4-Ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 4-Ethylphenyl Pyridin-4-yl C21H21N3O3 363.41 g/mol† Not explicitly provided
4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one 4-Methylphenyl 4-Ethoxyphenyl C21H21N3O3 363.41 g/mol 946243-58-9
1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 4-Fluorophenyl Pyridin-4-yl C17H13FN4O2 324.31 g/mol 941997-66-6

†Calculated based on structural similarity to CAS 946243-58-9 .

Key Observations:

  • Phenyl Substituents: The 4-ethylphenyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl (electron-withdrawing) and 4-methylphenyl (moderately lipophilic) analogs. Ethyl groups may enhance passive diffusion across biological membranes but could reduce aqueous solubility.
  • In contrast, the 4-ethoxyphenyl group (CAS 946243-58-9) adds an ether-linked phenyl ring, which is less polar but may confer metabolic resistance due to the ethoxy moiety .

Physicochemical Properties

  • Molecular Weight: The target compound (≈363 g/mol) and CAS 946243-58-9 (363.41 g/mol) fall within the acceptable range for drug-like molecules (typically <500 g/mol).
  • Polarity: The pyridinyl-oxadiazole group in the target compound and CAS 941997-66-6 introduces higher polarity compared to the ethoxyphenyl-oxadiazole in CAS 946243-58-7. This may translate to improved aqueous solubility but reduced membrane permeability.

Crystallographic and Structural Analysis

The SHELX software suite is widely used for crystallographic refinement, suggesting that structural data for these compounds (e.g., bond lengths, angles, and packing arrangements) could be determined using similar methodologies. For instance, the oxadiazole ring’s planarity and the pyrrolidin-2-one’s conformation likely influence crystal packing and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.